![molecular formula C33H42N4O6 B12318106 (4-nitrophenyl)methyl N-[1-[[1-(cyclopentanecarbonyl)-4-hydroxy-4-phenylpyrrolidin-3-yl]methyl]piperidin-4-yl]-N-prop-2-enylcarbamate](/img/structure/B12318106.png)
(4-nitrophenyl)methyl N-[1-[[1-(cyclopentanecarbonyl)-4-hydroxy-4-phenylpyrrolidin-3-yl]methyl]piperidin-4-yl]-N-prop-2-enylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nifeviroc is a small molecule compound that functions as a CCR5 antagonist. It is primarily used as an entry inhibitor for the treatment of HIV type-1 infection. By blocking the CCR5 receptor, nifeviroc prevents the HIV virus from entering and infecting human cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nifeviroc is synthesized through a multi-step process involving several key intermediates. The synthesis begins with the preparation of a pyrrolidine derivative, which is then coupled with a piperidine derivative. The final product is obtained through a series of purification steps, including crystallization and chromatography .
Industrial Production Methods
Industrial production of nifeviroc involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Nifeviroc undergoes various chemical reactions, including:
Oxidation: Nifeviroc can be oxidized to form different oxidation states, which may affect its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups on nifeviroc, potentially altering its pharmacokinetic properties.
Common Reagents and Conditions
Common reagents used in the reactions involving nifeviroc include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Typical reaction conditions involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction outcomes.
Major Products Formed
The major products formed from these reactions include various derivatives of nifeviroc with modified functional groups. These derivatives are often tested for improved biological activity and reduced toxicity.
Scientific Research Applications
Nifeviroc has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of CCR5 antagonists on chemical reactions and molecular interactions.
Biology: Investigated for its role in blocking the CCR5 receptor and preventing HIV entry into cells.
Medicine: Explored as a potential therapeutic agent for HIV treatment, with ongoing research into its efficacy and safety.
Industry: Utilized in the development of new antiviral drugs and formulations, including microemulsions and hydrogels for controlled drug delivery .
Mechanism of Action
Nifeviroc exerts its effects by binding to the CCR5 receptor on the surface of human cells. This binding prevents the HIV virus from attaching to the receptor, thereby blocking its entry into the cell. The molecular targets involved include the transmembrane pocket and extracellular loop 2 (ECL2) region of the CCR5 receptor .
Comparison with Similar Compounds
Nifeviroc is compared with other CCR5 antagonists such as maraviroc and TAK-779. While all these compounds share a similar mechanism of action, nifeviroc is unique in its specific binding configuration and enhanced potency against a diverse group of HIV-1 strains. Similar compounds include:
Maraviroc: Another CCR5 antagonist used for HIV treatment.
TAK-779: A CCR5 antagonist with a different binding profile.
TD-0680: A novel CCR5 antagonist with enhanced potency and a unique mechanism of action .
Properties
IUPAC Name |
(4-nitrophenyl)methyl N-[1-[[1-(cyclopentanecarbonyl)-4-hydroxy-4-phenylpyrrolidin-3-yl]methyl]piperidin-4-yl]-N-prop-2-enylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42N4O6/c1-2-18-36(32(39)43-23-25-12-14-30(15-13-25)37(41)42)29-16-19-34(20-17-29)21-28-22-35(31(38)26-8-6-7-9-26)24-33(28,40)27-10-4-3-5-11-27/h2-5,10-15,26,28-29,40H,1,6-9,16-24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSKQYZFEVKYDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1CCN(CC1)CC2CN(CC2(C3=CC=CC=C3)O)C(=O)C4CCCC4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
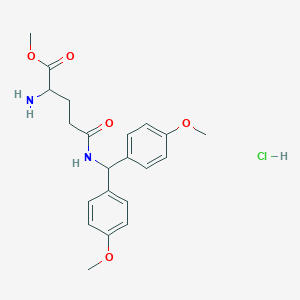
![10-Hydroxy-8,8-dimethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dihydropyrano[2,3-f]chromen-2-one](/img/structure/B12318025.png)


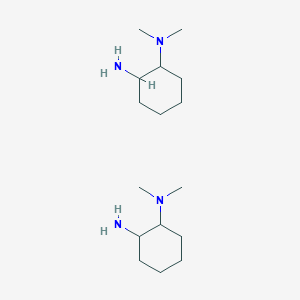
![5-(5,5-Dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B12318040.png)
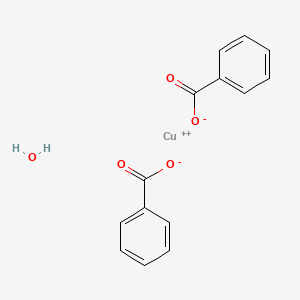
![6-(Hydroxymethyl)-2,2-dimethyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6,7-diol](/img/structure/B12318047.png)
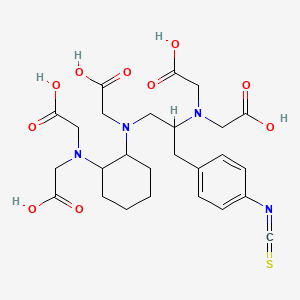
![1-benzyl 2,3,4,5,6-pentafluorophenyl (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanedioate](/img/structure/B12318054.png)
![2-(Hydroxymethyl)-6-[(14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]oxane-3,4,5-triol](/img/structure/B12318066.png)

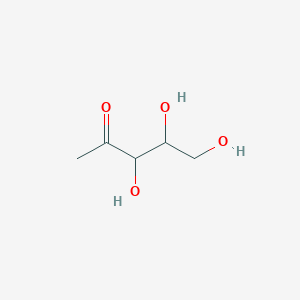
![[6-Acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] acetate](/img/structure/B12318075.png)
